Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-ethoxy-4-(3-ethylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-7-6-8-15(11-14)22-19-13-20(21(24)25-3)23-18-10-9-16(26-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBOLPVJJAIUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, including the formation of the piperazine and pyrazine rings, followed by the introduction of thioether linkages. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a ketone or aldehyde.
Formation of Pyrazine Ring: This can be synthesized through cyclization reactions involving diamines and diketones.
Introduction of Thioether Linkages: This step involves the reaction of thiols with alkyl halides or sulfonium salts under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemical Properties and Structure
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate has the following chemical properties:
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : Methyl 6-ethoxy-4-(3-ethylphenylamino)quinoline-2-carboxylate
The compound features a quinoline core structure, which is known for its biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through cell cycle arrest.
Case Study :
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating potent anticancer effects.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
Pharmacological Implications
The pharmacological implications of this compound are vast:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer drug.
- Antimicrobial Treatments : The compound's effectiveness against various pathogens highlights its potential use in treating infections.
- Anti-inflammatory Drugs : Its modulation of inflammatory responses could lead to new treatments for inflammatory diseases.
Research Findings and Structure Activity Relationship (SAR)
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity while minimizing toxicity. Modifications to the ethoxy and phenyl groups have shown promise in improving selectivity for cancer cells.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The thioether linkages and pyrazine ring may also contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate is unique due to its combination of a piperazine ring, a pyrazine ring, and multiple thioether linkages. This combination imparts distinct chemical and pharmacological properties, making it a versatile compound for various applications.
Biological Activity
Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate (CAS Number: 1207012-87-0) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
- Structure : The compound features a quinoline core substituted with an ethoxy group and an amino phenyl moiety, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies suggest that this compound exhibits significant activity against various bacterial strains due to its ability to interfere with bacterial DNA synthesis and function .
- Anticancer Potential : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has shown promising results in inhibiting the growth of certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .
Biological Activity Data
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition Zone: 15 mm | |
| Anticancer | HeLa Cells | IC50: 0.58 µM | |
| Anti-inflammatory | RAW 264.7 | Reduced TNF-alpha levels |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various quinoline derivatives, this compound was tested against HeLa cervical cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 0.58 µM, suggesting strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays demonstrated that this compound exhibited notable antibacterial activity against Gram-negative bacteria such as Escherichia coli. The inhibition zone measured 15 mm, indicating effective bactericidal action .
Case Study 3: Anti-inflammatory Mechanism
In vitro studies using RAW 264.7 macrophages revealed that treatment with this compound led to decreased production of TNF-alpha, a key pro-inflammatory cytokine. This suggests that the compound may modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 6-ethoxy-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted benzaldehyde derivatives (e.g., 3-ethylbenzaldehyde) with ethyl acetoacetate in the presence of a base (e.g., ammonium acetate) under reflux conditions.
- Step 2: Cyclization to form the quinoline core, followed by functionalization of the 4-position via nucleophilic substitution with 3-ethylphenylamine.
- Step 3: Esterification at the 2-position using methanol under acidic or basic catalysis.
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the crystal structure of this compound, and which software tools are validated for refinement?
Methodological Answer:
- X-ray diffraction (XRD): Collect single-crystal data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: Use SHELXL (for small-molecule refinement) or SHELXS (for structure solution) due to their robustness in handling twinned or high-resolution data. Key parameters include R-factor convergence (<5%), hydrogen bonding analysis, and thermal displacement validation .
- Validation: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
Q. What spectroscopic techniques are critical for confirming the compound’s purity and functional groups?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy at C6, ethylphenylamino at C4). Key shifts: Quinoline C2-COOCH3 (~3.8 ppm in ¹H; ~165 ppm in ¹³C).
- FT-IR: Validate ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH/amine groups (~3300 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~379.18 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., tyrosine kinases). Focus on the quinoline core’s π-π stacking and the ethylphenylamino group’s hydrophobic interactions.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions impacting activity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Structural Analog Comparison: Compare with ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate (), noting substituent effects on solubility/logP.
- Dose-Response Curves: Use IC50 values to quantify potency variations. For example, EC50 discrepancies >10 µM may indicate assay-specific artifacts .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethoxy group (C6) with trifluoromethoxy (improves metabolic resistance) or morpholine (enhances solubility).
- Prodrug Strategies: Convert the methyl ester to a phosphonate ester for sustained release.
- In Vitro ADME: Test microsomal stability (human liver microsomes, NADPH cofactor) and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
